Navigating the Frontier of Pyrrolizidine Chemistry: A Technical Guide to CAS 188057-30-9
Navigating the Frontier of Pyrrolizidine Chemistry: A Technical Guide to CAS 188057-30-9
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolizidine Scaffold - A Core of Potent Bioactivity
The pyrrolizine nucleus, a bicyclic system featuring a fused pyrrole and pyrrolidine ring, represents a foundational scaffold in a vast array of natural and synthetic compounds.[1][2] This structural motif is at the heart of the well-known pyrrolizidine alkaloids (PAs), a diverse family of secondary metabolites produced by plants as a defense mechanism.[3][4] While historically recognized for their hepatotoxicity, the inherent biological activity of the pyrrolizidine core has captured the attention of medicinal chemists.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2][5][6] This has spurred the development of novel synthetic pyrrolizine-based compounds as potential therapeutic agents. This guide provides a comprehensive overview of the physical, chemical, and potential biological landscape of CAS 188057-30-9 , scientifically known as 7a-Ethynylhexahydro-1H-pyrrolizine . While specific experimental data for this particular compound is limited in publicly accessible literature, this document will synthesize available information on closely related analogues to provide a robust predictive and contextual understanding for researchers in the field.
Chemical Identity of CAS 188057-30-9
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CAS Number: 188057-30-9
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IUPAC Name: 7a-ethynylhexahydro-1H-pyrrolizine
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Synonyms: 8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine
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Molecular Formula: C₉H₁₃N
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Molecular Weight: 135.21 g/mol
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Canonical SMILES: C#CC12CCCN1CCC2
Physicochemical Properties: An Insight from Analogs
| Property | Predicted/Comparative Value | Source/Rationale |
| Physical State | Liquid at room temperature | The parent pyrrolizidine is a liquid, and the addition of an ethynyl group is unlikely to raise the melting point above ambient temperature. |
| Boiling Point | ~150-170 °C (at atmospheric pressure) | The parent hexahydro-1H-pyrrolizine has a boiling point of 147-149 °C. The ethynyl group will slightly increase the molecular weight and polarity, likely resulting in a modest increase in boiling point. |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. | The hydrophobic bicyclic core and the hydrocarbon nature of the ethynyl group suggest good solubility in organic media and poor aqueous solubility. |
| pKa (of the conjugate acid) | ~10-11 | The nitrogen atom in the pyrrolizidine ring is a tertiary amine, and its basicity is expected to be in this range, similar to other saturated bicyclic amines. |
Synthesis and Characterization: A Proposed Pathway and Spectroscopic Expectations
Proposed Synthetic Route
The synthesis of 7a-Ethynylhexahydro-1H-pyrrolizine can be envisioned through a multi-step sequence starting from readily available precursors like L-proline, a common starting material for pyrrolizidine synthesis.[7] A plausible synthetic strategy would involve the construction of the pyrrolizidine core followed by the introduction of the ethynyl group at the 7a position.
Caption: Potential areas of biological investigation for pyrrolizine derivatives.
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Anticancer Research: Numerous synthetic pyrrolizine derivatives have been evaluated for their anticancer properties. [5][6]The mechanism of action for some of these compounds involves the alkylation of DNA, leading to cytotoxicity in cancer cells. The introduction of an ethynyl group, a versatile functional handle, could allow for further derivatization or act as a pharmacophore itself, potentially interacting with biological targets.
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Antiviral and Anti-inflammatory Applications: The pyrrolizine nucleus is also present in compounds with reported antiviral and anti-inflammatory activities. [1][2]The unique electronic and steric properties of the ethynyl group in 7a-Ethynylhexahydro-1H-pyrrolizine could lead to novel interactions with viral or inflammatory protein targets.
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Central Nervous System (CNS) Drug Discovery: The bicyclic amine structure of the pyrrolizidine core makes it a suitable scaffold for targeting CNS receptors. Further functionalization of the ethynyl group could lead to the development of novel ligands for various neurological targets.
The presence of the terminal alkyne in CAS 188057-30-9 makes it an attractive building block for further chemical modifications, such as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other reactions involving alkynes. This opens up possibilities for creating libraries of more complex molecules for high-throughput screening in drug discovery programs.
Safety and Handling
Specific safety and handling data for CAS 188057-30-9 is not available. However, based on the general properties of related pyrrolizidine derivatives and other research chemicals, the following precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Given that some naturally occurring pyrrolizidine alkaloids are known to be toxic, it is prudent to handle all synthetic derivatives with a high degree of caution until a thorough toxicological profile has been established.
Conclusion
CAS 188057-30-9, 7a-Ethynylhexahydro-1H-pyrrolizine, represents an intriguing yet underexplored molecule within the broader class of pyrrolizidine-based compounds. While direct experimental data is scarce, its chemical structure, featuring the biologically relevant pyrrolizidine core and a versatile ethynyl functional group, positions it as a compound of significant interest for medicinal chemistry and drug discovery. The predictive data and proposed synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers looking to explore the potential of this and related molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.
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